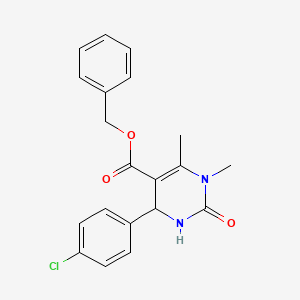
(4-methoxy-2,6-dimethylphenyl)phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxy-2,6-dimethylphenyl)phenylamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1991 and gained popularity as a recreational drug in the early 2000s. Despite its illicit use, 2C-E has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
(4-methoxy-2,6-dimethylphenyl)phenylamine acts as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. This leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and perception. The activation of the 5-HT2A receptor also leads to changes in brain activity patterns, which may underlie the psychedelic effects of (4-methoxy-2,6-dimethylphenyl)phenylamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-methoxy-2,6-dimethylphenyl)phenylamine include changes in heart rate, blood pressure, and body temperature. It also leads to alterations in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. These changes are thought to contribute to the psychedelic effects of (4-methoxy-2,6-dimethylphenyl)phenylamine, including altered perception, enhanced creativity, and spiritual experiences.
Advantages and Limitations for Lab Experiments
The advantages of using (4-methoxy-2,6-dimethylphenyl)phenylamine in lab experiments include its unique mechanism of action, which differs from traditional antidepressants. It also has a relatively short duration of action, which allows for controlled administration and monitoring. However, the limitations of using (4-methoxy-2,6-dimethylphenyl)phenylamine in lab experiments include its potential for abuse and the lack of long-term safety data.
Future Directions
Future research on (4-methoxy-2,6-dimethylphenyl)phenylamine should focus on its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. This includes clinical trials to evaluate its safety and efficacy in humans. Additionally, research should explore the mechanisms underlying the psychedelic effects of (4-methoxy-2,6-dimethylphenyl)phenylamine, including changes in brain activity patterns and neurotransmitter levels. Finally, the development of novel compounds that target the 5-HT2A receptor may lead to the discovery of new treatments for mood disorders.
Synthesis Methods
The synthesis of (4-methoxy-2,6-dimethylphenyl)phenylamine involves the reaction of 2,6-dimethylaniline with paraformaldehyde to form 2,6-dimethylphenylamine. This intermediate is then reacted with anisaldehyde to produce 2,6-dimethoxyphenyl-2-nitropropene. Reduction of this intermediate with sodium borohydride yields 2,6-dimethoxyphenyl-2-amino-propane, which is then reacted with benzaldehyde to produce (4-methoxy-2,6-dimethylphenyl)phenylamine.
Scientific Research Applications
(4-methoxy-2,6-dimethylphenyl)phenylamine has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that (4-methoxy-2,6-dimethylphenyl)phenylamine has a unique mechanism of action that differs from traditional antidepressants. It acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of classic psychedelics such as LSD and psilocybin.
properties
IUPAC Name |
4-methoxy-2,6-dimethyl-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-9-14(17-3)10-12(2)15(11)16-13-7-5-4-6-8-13/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKITJDDRGSCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=CC=CC=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-2,6-dimethylphenyl)phenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl {[allyl(formyl)amino]methyl}phosphonate](/img/structure/B5159534.png)
![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![methyl 5-methyl-2-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5159559.png)




![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)

![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)


![N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159627.png)